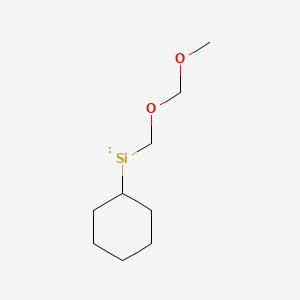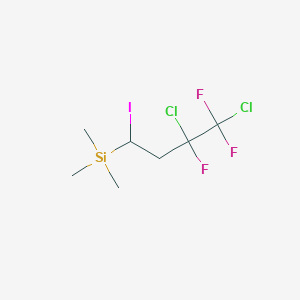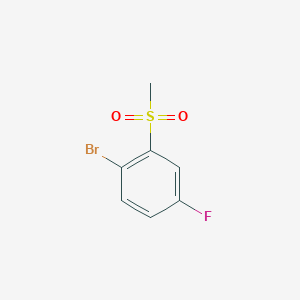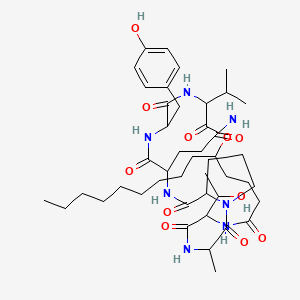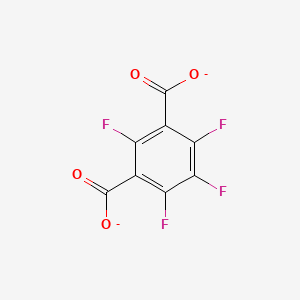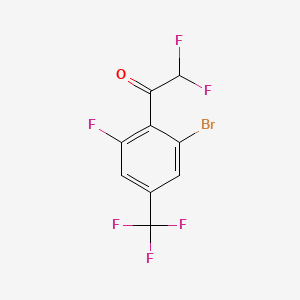
1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-4-(trifluoromethyl)aniline to obtain 2-bromo-6-fluoro-4-(trifluoromethyl)aniline . This intermediate is then subjected to further reactions, such as Friedel-Crafts acylation, to introduce the ethanone group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The presence of multiple halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H3BrF6O |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-bromo-6-fluoro-4-(trifluoromethyl)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H3BrF6O/c10-4-1-3(9(14,15)16)2-5(11)6(4)7(17)8(12)13/h1-2,8H |
InChI Key |
MHOWSQLXEGCFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)C(F)F)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
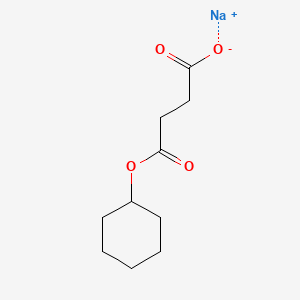
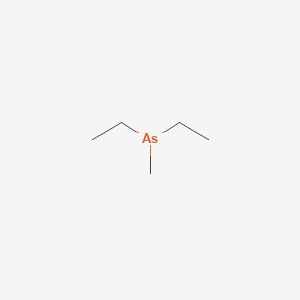
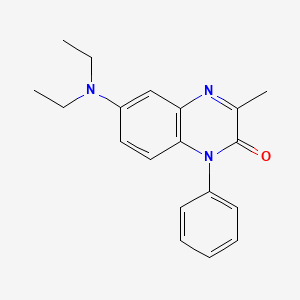
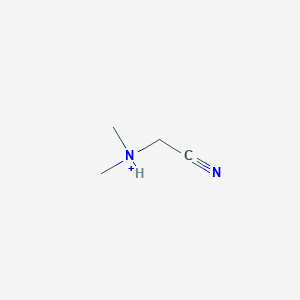
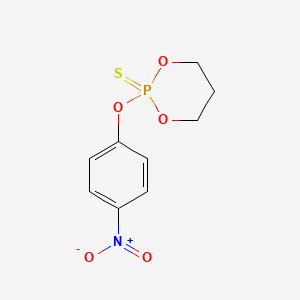
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
